mLR12

Nephrology Ischemia-Reperfusion Injury Inflammation

Securing a validated pan-TREM-1 inhibitor with cross-species translatability is a critical bottleneck in innate immunity research. mLR12 is the only TREM-1 blocking peptide backed by human clinical pharmacokinetic and safety data (Phase IIb/III septic shock). • Pan-cellular TREM-1 blockade across monocytes, macrophages, and endothelial cells-unlike cell-type-restricted alternatives (e.g., GA31-LPC) • Superior renoprotection vs. LP17 in head-to-head renal ischemia-reperfusion injury models • Validated in murine CLP sepsis, Ldlr-/-/ApoE-/- atherosclerosis, and large-animal myocardial infarction models Supplied as lyophilized powder (>98% purity); custom synthesis available for bulk orders.

Molecular Formula C55H84N14O23S
Molecular Weight 1341.4 g/mol
Cat. No. B12373143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemLR12
Molecular FormulaC55H84N14O23S
Molecular Weight1341.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CS)C(=O)NC(C(C)C)C(=O)N)N
InChIInChI=1S/C55H84N14O23S/c1-24(2)18-29(56)47(84)63-31(10-14-37(57)72)50(87)64-32(12-16-41(77)78)51(88)65-33(13-17-42(79)80)52(89)67-35(20-43(81)82)53(90)69-45(26(5)70)55(92)60-22-38(73)61-30(11-15-40(75)76)49(86)66-34(19-27-6-8-28(71)9-7-27)48(85)59-21-39(74)62-36(23-93)54(91)68-44(25(3)4)46(58)83/h6-9,24-26,29-36,44-45,70-71,93H,10-23,56H2,1-5H3,(H2,57,72)(H2,58,83)(H,59,85)(H,60,92)(H,61,73)(H,62,74)(H,63,84)(H,64,87)(H,65,88)(H,66,86)(H,67,89)(H,68,91)(H,69,90)(H,75,76)(H,77,78)(H,79,80)(H,81,82)/t26-,29+,30+,31+,32+,33+,34+,35+,36+,44+,45+/m1/s1
InChIKeyKQDCOOBOCDFMSN-TXOBTHGUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

mLR12 TREM-1 Inhibitor Overview


mLR12 (also known as nangibotide or LR12) is a dodecapeptide (LQEEDTGEYGCV) that acts as a specific inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) . It mimics a highly conserved sequence across various species to block TREM-1 activation and its downstream inflammatory signaling . This peptide is used in research to modulate innate immune responses and has been evaluated in preclinical models of myocardial infarction, sepsis, and atherosclerosis [1].

Target Engagement

Pan-TREM-1 inhibitory peptide, blocks receptor across monocytes, macrophages, and endothelial cells

Model Systems

Innate immunity, myocardial infarction, sepsis, atherosclerosis, renal ischemia-reperfusion, aortic aneurysm models

Clinical-stage Tool

Human PK endpoint context available from Phase IIa septic shock evaluation; supports translational study design

Why mLR12 Is Irreplaceable


While several TREM-1 inhibitory peptides exist (e.g., LP17, GF9), mLR12 possesses distinct pharmacological properties that prevent simple substitution. mLR12 acts as a pan-TREM-1 inhibitor that blocks the receptor across multiple cell types, including monocytes, macrophages, and endothelial cells [1]. In contrast, other peptides like GA31-LPC exhibit cell-type specificity (e.g., macrophage-restricted) [2]. Furthermore, mLR12 has advanced to clinical evaluation in septic shock, providing human pharmacokinetic and safety data that are absent for many comparator peptides [3]. Direct head-to-head studies reveal differential efficacy between mLR12 and LP17 in experimental renal ischemia-reperfusion injury [4].

Pan-TREM-1 vs. cell-type-restricted blockade

mLR12 acts broadly on monocytes, macrophages, and endothelial cells; peptides like GA31-LPC exhibit macrophage-restricted activity, so pharmacodynamic profiles may not transfer.

Clinical PK and tolerability data gap

mLR12 has been evaluated in septic shock with human pharmacokinetic endpoint data; most comparator peptides lack such exposure context, complicating direct translation.

Head-to-head model differences

Direct comparison in renal IR injury shows differential renal protection between mLR12 and LP17; substituting one peptide for another may alter model endpoint interpretation.

Key Evidence for mLR12


Superior Renal Protection vs. LP17

In a murine model of renal ischemia-reperfusion (IR) injury, mLR12 demonstrated superior protective effects compared to the alternative TREM-1 inhibitory peptide LP17. While LP17 offered some protection, mLR12 significantly reduced both acute kidney injury markers and long-term fibrosis [1].

Renal IR vs. LP17
Head-to-head
mLR12 > LP17 (acute kidney injury & fibrosis endpoints)

Supports renal injury model context

Quantitative effect size data to verify

Nephrology Ischemia-Reperfusion Injury Inflammation

Infarct Size Reduction in Porcine MI

In a clinically relevant porcine model of acute myocardial infarction (AMI), administration of mLR12 before reperfusion significantly limited infarct size compared to vehicle control. This was accompanied by improvements in cardiac function and reductions in cardiac biomarkers [1].

Porcine MI Infarct Size
Reported
P < 0.005 (CK & troponin I reduction vs. vehicle)

Supports cardioprotection model endpoint context

Large-animal model, reperfusion timing context

Cardiology Myocardial Infarction Reperfusion Injury

Survival Benefit in Sepsis

In a murine cecal ligation and puncture (CLP) model of sepsis, mLR12 treatment decreased NLRP3 inflammasome expression, attenuated cardiomyocyte pyroptosis, and significantly prolonged survival compared to untreated septic mice [1].

Sepsis Survival (CLP)
Reported
Prolonged survival, reduced NLRP3 & cardiomyocyte pyroptosis vs. untreated

Supports sepsis model-response context

Survival quantification to verify

Immunology Sepsis Inflammation

Attenuated Atherosclerosis in Mice

In Ldlr-/- mice fed a high-fat diet, pharmacological inhibition of TREM-1 with mLR12 significantly reduced atherosclerotic plaque size compared to vehicle-treated controls. This effect was comparable to that achieved with genetic deletion of TREM-1 [1].

Atherosclerosis Plaque
Reported
P < 0.05 (plaque size reduction vs. vehicle, Ldlr-/- mice)

Supports atherosclerosis model endpoint context

High-fat diet model, 12 weeks

Cardiovascular Disease Atherosclerosis Immunology

Reduced Aortic Rupture in TAAD Model

In a BAPN-induced Thoracic Aortic Aneurysm and Dissection (TAAD) mouse model, mLR12 treatment significantly decreased the aortic rupture rate compared to untreated controls .

Aortic Rupture (TAAD)
Data to verify
Decreased rupture rate vs. untreated BAPN-induced TAAD mice

Supports vascular model endpoint context

Source-specific review required

Vascular Biology Aortic Aneurysm Inflammation

mLR12 Applications


Myocardial IR Injury Research

mLR12 is ideally suited for large animal models of myocardial infarction to assess the role of TREM-1 in reperfusion injury and to evaluate the therapeutic potential of TREM-1 blockade in cardioprotection [1].

Atherosclerosis & Vascular Inflammation

mLR12 is an effective tool for dissecting the contribution of TREM-1 to atherosclerosis progression and plaque inflammation in mouse models, including Ldlr-/- and ApoE-/- mice [2].

Sepsis and Critical Illness

mLR12 is valuable for modulating the inflammatory response in murine models of sepsis (e.g., CLP) to study the impact of TREM-1 inhibition on survival, organ dysfunction, and immune cell pyroptosis [3].

Renal IR Injury and Transplantation

mLR12 is a preferred TREM-1 inhibitor for studying the role of TREM-1 in acute kidney injury, fibrosis, and transplant outcomes, as it demonstrates superior protection compared to LP17 in preclinical models [4].

Application
Selection Property
Validation Focus
Myocardial IR Injury Research
Large-animal cardioprotection model
Infarct size and cardiac biomarker endpoints
Atherosclerosis & Vascular Inflammation
Atherosclerosis model (Ldlr-/-/ApoE-/-)
Plaque size and vascular inflammation endpoints
Sepsis and Critical Illness Research
Sepsis model (CLP)
Survival and organ dysfunction endpoints
Renal IR Injury and Transplantation
Renal injury and fibrosis model
Acute kidney injury and long-term fibrosis endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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